[Ethyl(phenyl)phosphoryl]methanol
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Overview
Description
[Ethyl(phenyl)phosphoryl]methanol is an organophosphorus compound characterized by the presence of an ethyl group, a phenyl group, and a phosphoryl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl(phenyl)phosphoryl]methanol typically involves the reaction of phenylphosphonic dichloride with ethyl alcohol under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Ethyl(phenyl)phosphoryl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
[Ethyl(phenyl)phosphoryl]methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [Ethyl(phenyl)phosphoryl]methanol involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with various biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [Ethyl(phenyl)phosphoryl]methanol include:
Phenylphosphonic acid: Lacks the ethyl group but has similar phosphoryl and phenyl groups.
Ethylphosphonic acid: Contains the ethyl group but lacks the phenyl group.
Phosphoryl methanol: Contains the phosphoryl and methanol groups but lacks the ethyl and phenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of ethyl, phenyl, and phosphoryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93690-87-0 |
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Molecular Formula |
C9H13O2P |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
[ethyl(phenyl)phosphoryl]methanol |
InChI |
InChI=1S/C9H13O2P/c1-2-12(11,8-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
ZQSLHYICQJIVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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